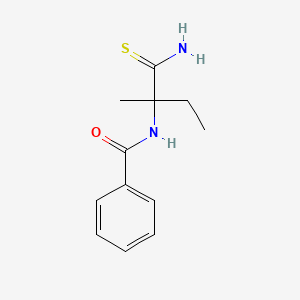

N-(1-carbamothioyl-1-methylpropyl)benzamide

Description

Properties

IUPAC Name |

N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVKRXLBZMKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=S)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-carbamothioyl-1-methylpropyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of insecticidal and fungicidal applications. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its biological activity.

Chemical Structure and Synthesis

The compound this compound belongs to the benzamide family, characterized by the presence of a carbamothioyl group. The synthesis typically involves the reaction of 1-methylpropylamine with a suitable benzoyl chloride in the presence of a base, followed by treatment with thioketones to introduce the carbamothioyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating significant insecticidal and fungicidal properties. Below are key findings:

Insecticidal Activity

Research indicates that this compound exhibits potent insecticidal effects against several pest species. For example, preliminary bioassays have shown that this compound can achieve high mortality rates in larval stages of pests such as Mythimna separate and Helicoverpa armigera at concentrations as low as 10 mg/L.

| Compound | Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| This compound | Mythimna separate | 10 | 85 |

| This compound | Helicoverpa armigera | 10 | 78 |

Fungicidal Activity

In addition to its insecticidal properties, this compound has demonstrated significant antifungal activity. For instance, it has been tested against Pyricularia oryzae, showing an inhibition rate comparable to established fungicides.

| Compound | Fungal Species | Inhibition Rate (%) |

|---|---|---|

| This compound | Pyricularia oryzae | 77.8 |

| Control Drug (Bixafen) | Pyricularia oryzae | 75.0 |

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its biological effects. It is believed that the compound interferes with the metabolic processes of target organisms by inhibiting key enzymes involved in growth and reproduction.

Case Studies

One notable case study involved the application of this compound in agricultural settings. Field trials indicated a marked reduction in pest populations when applied as a foliar spray, with an average reduction of over 70% in pest density compared to untreated controls.

Toxicity Assessments

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The LC50 value for this compound was determined to be approximately 14 mg/L, indicating moderate toxicity levels which necessitate careful application strategies to mitigate environmental impact.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of benzamide compounds, including N-(1-carbamothioyl-1-methylpropyl)benzamide, exhibit antiviral properties. For instance, studies on similar benzamide derivatives have shown promising activity against enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. The structure-activity relationship (SAR) analysis of these compounds suggests that modifications can enhance their efficacy and reduce cytotoxicity to host cells .

Cancer Therapy

Benzamide derivatives have been explored as potential anticancer agents. Investigations into their mechanism of action reveal that they may inhibit critical enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been studied for their ability to inhibit enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for fatty acid synthesis in bacteria and cancer cells . This inhibition can lead to the suppression of tumor growth and enhanced apoptosis in cancerous cells.

Agriculture

Fungicidal Properties

The compound has been reported to possess fungicidal activity against various phytopathogenic fungi. Its application in agriculture could help manage fungal diseases that affect crops, thereby improving yield and quality. The mechanism by which these benzamide derivatives exert their antifungal effects often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Biochemical Research

Enzyme Inhibition Studies

this compound and its analogs have been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, research has demonstrated that certain benzamide derivatives can selectively inhibit carbonic anhydrases (CAs), which are important for various physiological processes including respiration and acid-base balance . The selectivity of these compounds for different CA isoforms opens up avenues for developing targeted therapies with fewer side effects.

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Thiourea-Containing Analogs

N-(1-Carbamothioyl-1-Methylpropyl)Acetamide

- Molecular Formula : C₇H₁₄N₂OS

- Molar Mass : 174.26 g/mol

- Key Differences: Replaces the benzoyl group with acetyl, reducing aromaticity and molecular weight. The acetyl group may lower melting points and solubility in non-polar solvents compared to the benzamide analog. Likely exhibits weaker π-π interactions in solid-state structures .

N–((2–Acetylphenyl)Carbamothioyl)Benzamide

- Key Features: Thiourea group attached to a 2-acetylphenyl ring. Crystal structure analysis reveals defined intermolecular contacts, suggesting utility in crystallography-driven drug design .

Substituted Benzamides with Aliphatic Chains

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂

- Molar Mass : 221.30 g/mol

- Key Features : Contains a hydroxyl group and two methyl groups on the ethyl chain. The hydroxyl group increases polarity, improving solubility in polar solvents. Used as an N,O-bidentate ligand in metal-catalyzed C–H bond functionalization due to its directing group properties .

N-Methyl-N-(1-Oxopropyl)Benzamide

- Molecular Formula: C₁₁H₁₃NO₂

- Molar Mass : 191.23 g/mol

- Key Features: A propionyl group (–CO–CH₂CH₃) replaces the thiourea moiety.

Aromatic and Heterocyclic Derivatives

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Molecular Formula: C₁₇H₁₉NO₃

- Molar Mass : 285.34 g/mol

- Key Features: A phenethyl group with 3,4-dimethoxy substituents. The methoxy groups donate electron density, enhancing aromatic interactions.

4-(1H-Imidazol-1-yl)-N-(2-(3-Isopropylureido)Ethyl)Benzamide

Cyclopropane-Containing Analog

N-[1-(Hydroxymethyl)Cyclopropyl]Benzamide

- Molecular Formula: C₁₁H₁₃NO₂

- Molar Mass : 191.23 g/mol

- Key Features: Cyclopropane ring introduces steric strain and rigidity.

Comparative Data Table

Research Findings and Implications

- Thiourea vs. Urea/Acetyl Groups : Thiourea-containing derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity than urea or acetyl analogs, which may enhance binding to biological targets .

- Aromatic Substitutions : Methoxy or imidazole groups on benzamide derivatives improve pharmacological relevance, as seen in Rip-B and imidazolyl benzamides .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(1-carbamothioyl-1-methylpropyl)benzamide generally involves two key steps:

- Formation of the benzamide core via reaction of benzoic acid derivatives or benzoyl chloride with an appropriate amine.

- Introduction of the carbamothioyl (thiourea) group onto the alkyl side chain, often by reaction of an amine intermediate with thiocarbonyl reagents such as thiophosgene or isothiocyanates.

Preparation of Benzamide Core

The benzamide moiety is typically prepared by acylation of an amine with benzoyl chloride or via direct coupling of benzoic acid derivatives activated by reagents such as thionyl chloride (SOCl2).

Example procedure for benzoyl chloride synthesis:

| Reagents | Conditions | Outcome |

|---|---|---|

| Benzoic acid + SOCl2 | Reflux at 80 °C for 1.5 h, then 110 °C to remove excess SOCl2 | Benzoyl chloride (acid chloride) |

This benzoyl chloride is then reacted with the amine component to form the benzamide intermediate.

Introduction of the Carbamothioyl Group

The carbamothioyl group (–NH–C(=S)–NH2) is introduced by reacting the amine intermediate with thiourea or related reagents. The process involves nucleophilic attack of the amine on the thiocarbonyl compound, forming the thiourea linkage.

Specific Methodology for this compound

While direct literature on this exact compound is scarce, analogous thiourea benzamide derivatives have been synthesized using the following approach:

Synthesis of the amine precursor:

The 1-methylpropyl amine derivative is prepared or procured.Formation of benzamide intermediate:

The amine is reacted with benzoyl chloride (prepared as above) in an inert solvent such as dimethylformamide (DMF) or pyridine, under cooling to control the reaction rate.Thiourea formation:

The benzamide amine intermediate is then reacted with thiophosgene or an equivalent thiocarbonyl reagent to introduce the carbamothioyl group, typically under mild conditions to avoid side reactions.

Reaction Conditions and Optimization

- Solvents: DMF and pyridine are commonly used to dissolve reactants and act as bases to neutralize HCl formed during acylation.

- Temperature: Reaction temperatures range from 0°C (cooling during addition) to reflux conditions, depending on the step.

- Purification: Precipitation by addition of water, recrystallization from methanol or ethanol, and column chromatography are standard purification techniques.

- Yields: Moderate yields (30-65%) are typical, influenced by reaction time, temperature, and reagent purity.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the chemical structure, showing characteristic chemical shifts for amide and thiourea protons and carbons.

- Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.

- Melting Point: Used for purity assessment.

- Infrared Spectroscopy (IR): Characteristic bands for amide (C=O) and thiourea (C=S) groups.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting material | Benzoic acid, 1-methylpropyl amine derivative |

| Activation agent | Thionyl chloride (SOCl2) |

| Solvent | DMF, pyridine |

| Temperature (benzoyl chloride formation) | 80–110 °C |

| Temperature (amide formation) | 0–25 °C (room temperature) |

| Thiourea introduction agent | Thiophosgene or isothiocyanate |

| Reaction time | 1.5–3 hours |

| Purification | Precipitation, recrystallization, chromatography |

| Yield | 30–65% (depending on step and conditions) |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-(1-carbamothioyl-1-methylpropyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzamide precursor with a thiourea derivative under reflux conditions. For example, carbamothioyl benzamides are synthesized via nucleophilic substitution between benzoyl chloride derivatives and substituted thioureas in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of benzamide to thiourea), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve signals for the benzamide backbone and thiourea moiety. Coupling patterns confirm substitution positions .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions. Data collection at low temperature (100–150 K) minimizes thermal motion artifacts. Refinement includes anisotropic displacement parameters and hydrogen bonding analysis .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (gradient elution) to assess purity (>95%).

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to evaluate thermal stability. Decomposition temperatures above 200°C indicate suitability for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and non-covalent interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare computed vibrational spectra (IR) with experimental data to validate accuracy .

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., S···H, N···H contacts) from crystallographic data, revealing packing motifs and stability drivers .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational predictions?

- Methodological Answer :

- Multi-Method Validation : Cross-reference X-ray bond lengths/angles with neutron diffraction data (if available) or DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or dynamic motion.

- Twinned Data Refinement : For overlapping reflections, use SHELXL’s TWIN/BASF commands to model twin domains. R-factors below 5% indicate reliable refinement .

Q. How can researchers design biological activity assays to evaluate this compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic Assays : Measure IC values against target enzymes (e.g., PARP-1) using fluorogenic substrates. Pre-incubate the compound with enzyme solutions (pH 7.4, 37°C) and monitor fluorescence intensity changes over time .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites. Validate docking scores (ΔG < -8 kcal/mol) with isothermal titration calorimetry (ITC) for binding affinity .

Q. What experimental approaches address low yields in multi-step synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps. Ligands like XPhos improve turnover in Suzuki-Miyaura reactions.

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. Monitor intermediates via inline UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays in triplicate with positive/negative controls (e.g., DMSO vehicle). Use ANOVA to identify statistically significant outliers.

- Cell Permeability Testing : Assess compound uptake in cell lines (e.g., Caco-2 monolayers) via LC-MS. Low permeability may explain reduced activity in cellular vs. biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.